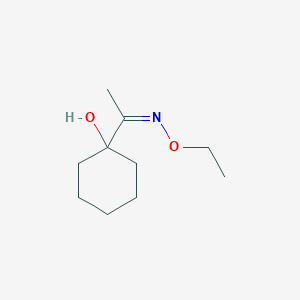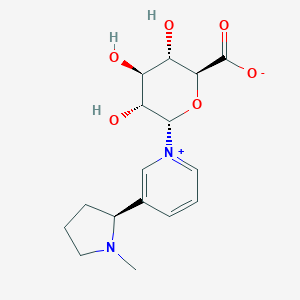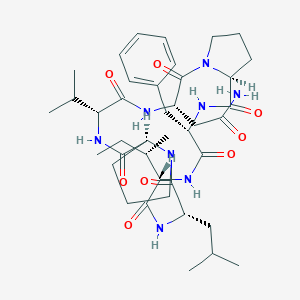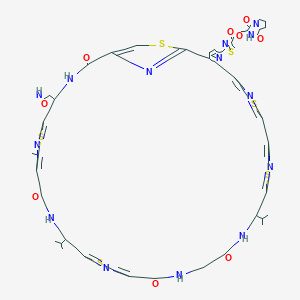
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime, also known as ketone oxime, is a chemical compound that has been widely used in scientific research. This compound is a derivative of cyclohexanone and is commonly used as a reagent in organic synthesis. In recent years, ketone oxime has gained significant attention due to its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Ketone oxime has been shown to exhibit a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. Ketone oxime has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketone oxime has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experimental protocols. However, Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime has certain limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. One potential area of research is the development of new synthetic methods for the production of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, research could be conducted to better understand the mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
Ketone oxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime by treatment with ethyl chloroformate.
Aplicaciones Científicas De Investigación
Ketone oxime has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Ketone oxime has also been used as a chelating agent for the removal of heavy metals from the body.
Propiedades
Número CAS |
154874-68-7 |
|---|---|
Nombre del producto |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[(Z)-N-ethoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-3-13-11-9(2)10(12)7-5-4-6-8-10/h12H,3-8H2,1-2H3/b11-9- |
Clave InChI |
GAIYLCGQNFUPMB-LUAWRHEFSA-N |
SMILES isomérico |
CCO/N=C(/C)\C1(CCCCC1)O |
SMILES |
CCON=C(C)C1(CCCCC1)O |
SMILES canónico |
CCON=C(C)C1(CCCCC1)O |
Sinónimos |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)



![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)



